Echinochrome A
Description
Echinochrome A (6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone (PHNQ) pigment isolated from sea urchins, primarily found in their spines and shells . It serves as the active component of the commercial drug Histochrome, approved in Russia for treating cardiovascular disorders and ophthalmopathic complications . This compound exhibits potent antioxidant, anti-inflammatory, and iron-chelating properties, with demonstrated efficacy in mitigating oxidative stress, diabetic complications, neurodegenerative diseases, and microbial infections . Its redox-active structure enables interactions with reactive oxygen species (ROS) and modulation of immune responses, including regulatory T-cell generation .
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFNICCPHGYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276542, DTXSID801031488 | |
| Record name | Echinochrome A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471-96-1, 517-82-8 | |
| Record name | Echinochrome A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Echinochrome A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Echinochrome A can be isolated from sea urchins, but synthetic routes have also been developed. One method involves the oxidative degradation of this compound in air-equilibrated aqueous solutions . The degradation products are identified and structurally characterized using high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy . Industrial production methods typically involve the extraction of this compound from sea urchins, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidative Degradation in Aqueous Solutions
Ech A undergoes rapid oxidation in air-equilibrated aqueous solutions, forming at least 11 degradation products . The process begins with O₂-mediated oxidation, leading to hydroxylation, ring cleavage, and lactone formation. Key findings include:
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Primary products (detected within 1 hour): Compounds 2 (7-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinone) and 3 (6-ethyl-5,7,8-trihydroxy-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetraone) .
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Secondary products : Include carboxylic acids (e.g., 7 , 8 ) and benzoquinones (e.g., 10 ), formed via radical intermediates and hydrolysis .
Primary Oxidation Products
HPLC-DAD-MS analysis (Table 1) revealed five initial oxidation products :
| Compound | Formula | [M − H]⁻ (m/z) | Structural Features |
|---|---|---|---|
| 2 | C₁₂H₁₂O₉ | 299.0399 | Two additional hydroxyls vs. Ech A |
| 3 | C₁₂H₈O₇ | 263.0192 | Tetraketone formation from quinoid ring |
| 4 | C₁₂H₁₀O₈ | 281.0294 | Epoxide formation at C2-C3 |
| 5 | C₁₁H₁₀O₆ | 237.0397 | Indenone structure with ethyl substitution |
| 6 | C₁₁H₁₀O₇ | 253.0356 | Indanedione core with pentahydroxy substitution |
Mechanism : The reaction initiates with electron transfer from Ech A to O₂, generating superoxide radicals (O₂⁻- ) and hydroxyl radicals (- OH), which propagate chain reactions .
Stability and Reaction Kinetics
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Dry storage : Ech A remains stable for >3 years under inert, anhydrous conditions .
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Aqueous degradation :
Secondary Degradation Products
Prolonged oxidation yields stable end products:
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4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid (7) : Unstable in acidic conditions, dehydrating to 11 (echinolactone) .
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Echinolactone (11) : Polymorphic crystals (α- and β-forms) confirmed by X-ray crystallography as 7-ethyl-5,6-dihydroxy-2,3-dioxo-2,3-dihydrobenzofuran-4-carboxylic acid .
Analytical Methods
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HPLC-DAD-MS :
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NMR/HR-ESI-MS : Used to resolve structures of 2–11 , with HMBC correlations confirming substituent positions .
Toxicological Implications
ProTox-II predictions indicated:
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Compound 2 : LD₅₀ = 221 mg/kg (moderate toxicity).
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Products 7–10 : LD₅₀ ≥ 2000 mg/kg (low toxicity) .
Experimental data showed discrepancies in Ech A’s mutagenicity predictions versus observed results .
Mechanistic Pathway
The degradation follows a multi-step radical mechanism:
Scientific Research Applications
In chemistry, it is used as a radical scavenger and antioxidant . In biology and medicine, echinochrome A has shown promise in treating ophthalmic diseases, ischemic heart disease, and metabolic disorders . It has also been studied for its potential to alleviate cytokine storm syndrome by modulating the immune system . Additionally, this compound has anti-inflammatory and analgesic effects, making it a candidate for treating various inflammatory conditions .
Mechanism of Action
The mechanism of action of echinochrome A involves its ability to scavenge free radicals and diminish reactive oxygen species, thereby preventing redox imbalance . It also activates the glutathione pathway, decreases lipid peroxidation, and enhances mitochondrial functions . This compound targets specific molecular signals involved in ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases . It modulates ion channels in keratinocytes, immune cells, and nociceptive neurons, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethoxyechinochrome A
- Structural Differences: Trimethoxythis compound is an etherified derivative of this compound, where β-hydroxyl groups at positions 2, 3, and 7 are replaced by methoxy (-OCH₃) groups .
- Antioxidant Activity: this compound demonstrates superior antioxidant activity due to its free hydroxyl groups, which scavenge superoxide radicals (${\text{O}}_2^{\bar{\cdot}}$) and inhibit lipid peroxidation. In contrast, trimethoxythis compound shows negligible antioxidant effects .
- Mutagenicity: this compound exhibits mutagenic activity in the Ames test (TA98, TA100, TA1537 strains), likely due to redox cycling generating semiquinone radicals and ROS. Trimethoxythis compound is non-mutagenic, highlighting the critical role of β-hydroxyl groups in mutagenicity .
Table 1: this compound vs. Trimethoxythis compound
| Property | This compound | Trimethoxythis compound |
|---|---|---|
| Hydroxyl Groups | 5 (positions 2,3,5,7,8) | 2 (positions 5,8) |
| Antioxidant Capacity | High (IC₅₀ ~10 µM) | Low (IC₅₀ >100 µM) |
| Mutagenic Activity | Yes (Ames test-positive) | No |
| Calcium Binding | Forms stable Ca²⁺ complexes | Weak interaction |
| Pharmacological Use | Approved drug (Histochrome) | Experimental derivative |
Spinochromes (e.g., Spinochrome D, E)
- Structural Differences: Spinochromes are PHNQs with variations in hydroxyl/methoxy group positions. For example, Spinochrome D (2,3,5,6,8-pentahydroxy-7-methyl-1,4-naphthoquinone) differs from this compound by a methyl group at position 7 instead of ethyl .
- Antioxidant and Antiviral Activity: Spinochromes share ROS-scavenging properties but exhibit lower antiviral activity compared to this compound. Molecular docking studies show this compound has a lower binding affinity (Rerank Score: -77.0) to viral proteins than Spinochrome D (-82.3) but outperforms remdesivir in some assays .
- Stability: this compound undergoes rapid autooxidation in alkaline media, forming dehydroechinochrome and H₂O₂, whereas spinochromes exhibit higher stability due to methylation patterns .
Vitamin K and C Analogues
- Functional Similarity: this compound mimics vitamins K and C by inducing peroxisome proliferator-activated receptors (PPARα, β, γ), reducing inflammation and regulating metabolism .
Pharmacokinetic and Toxicity Profile
- Metabolism: this compound is primarily metabolized in the liver into glucuronidated and methylated conjugates, with a half-life of 2–4 hours in rats .
- Toxicity: ProTox-II predictions indicate low hepatotoxicity (Probability: 0.54) but moderate immunotoxicity (Probability: 0.72), consistent with its immune-modulating effects .
Biological Activity
Echinochrome A (Ech A) is a natural naphthoquinone pigment primarily derived from sea urchins, particularly Scaphechinus mirabilis. This compound has garnered significant interest due to its diverse biological activities and therapeutic potential. Recent studies have highlighted its roles in antioxidant defense, anti-inflammatory responses, and various disease treatments, including ophthalmic conditions, cardiovascular diseases, and skin disorders.
Ech A's physicochemical characteristics are crucial for understanding its biological activity. It exhibits notable lipophilicity and stability under varying pH conditions, which influences its pharmacokinetic behavior. A recent study established a physiologically-based pharmacokinetic (PBPK) model for Ech A, suggesting that it can be effectively metabolized without significant accumulation in tissues, enhancing its clinical applicability .
Biological Activities
1. Antioxidant Activity
Ech A functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as chronic inflammatory diseases.
2. Anti-inflammatory Effects
Ech A has demonstrated significant anti-inflammatory properties. In various animal models, it has been shown to reduce the infiltration of inflammatory cells and suppress the expression of pro-inflammatory cytokines like IL-4 and IL-13 . These effects contribute to its potential use in treating inflammatory diseases such as atopic dermatitis.
3. Neuroprotective Effects
Research indicates that Ech A may inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease. Its ability to mitigate oxidative stress further supports its neuroprotective role .
4. Cardiovascular Benefits
Ech A has been linked to cardioprotective effects, particularly during ischemia/reperfusion injury. It helps limit infarct size and promotes recovery in cardiac tissues .
Case Studies and Clinical Applications
Several studies have explored the clinical applications of Ech A:
- Ophthalmic Diseases: In a clinical trial involving 213 patients with various eye pathologies, Ech A was effective in treating traumatic hemophthalmia and reducing corneal defects post-injection . The treatment improved epithelialization and reduced inflammation.
- Atopic Dermatitis: In a model of atopic dermatitis using NC/Nga mice, treatment with Ech A significantly improved skin hydration and reduced transepidermal water loss, demonstrating its potential for managing skin disorders .
- Menopausal Dry Mouth: Ech A has shown efficacy in preventing dysfunction of the submandibular gland in post-menopausal mice by inhibiting lipogenesis and oxidative stress markers .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Scavenges ROS; protects against oxidative stress. |
| Anti-inflammatory | Reduces inflammatory cell infiltration; suppresses pro-inflammatory cytokines. |
| Neuroprotective | Inhibits AChE; potential treatment for neurodegenerative diseases. |
| Cardioprotective | Limits infarct size during ischemia/reperfusion injury; promotes cardiac recovery. |
| Ophthalmic Treatment | Effective in resolving traumatic hemophthalmia; improves corneal healing. |
| Dermatological Use | Alleviates symptoms of atopic dermatitis; enhances skin barrier function. |
Q & A
Q. Advanced Research Focus
- In-vivo arterial thrombosis models : Rat carotid artery injury assays measure thrombus formation under Ech A treatment, with clotting time and platelet aggregation as endpoints .
- In-silico docking : Molecular dynamics simulations predict Ech A’s binding affinity to targets like cyclooxygenase-1 (COX-1) or P2Y12 receptors .
- Ex-vivo platelet-rich plasma (PRP) assays : ADP-induced aggregation tests validate anti-thrombotic activity .
How can contradictions in this compound’s efficacy across studies be methodologically addressed?
Advanced Research Focus
Discrepancies in bioactivity often arise from:
- Batch variability : Ensure COA documentation for Ech A purity and stability .
- Model-specific factors : Compare outcomes across species (e.g., rats vs. mice) and disease induction methods (e.g., DMBA vs. HFD) .
- Dose-response curves : Use non-linear regression (e.g., GraphPad Prism) to identify EC50 values and optimize therapeutic windows .
What protocols ensure ethical and reproducible preclinical testing of this compound?
Q. Basic Research Focus
- Ethical approvals : Submit detailed protocols (e.g., DMBA-induced toxicity models) to institutional review boards, including justification for animal numbers and endpoints .
- Data transparency : Raw histopathology images and spectroscopy data should be archived in repositories like Figshare or Zenodo, with DOI links provided in publications .
- Replication studies : Independent labs should validate findings using identical Ech A batches and protocols .
What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Q. Advanced Research Focus
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., 0.1–10 mg/kg) against controls .
- Survival analysis : Kaplan-Meier curves for mortality rates in toxicity models .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics data (e.g., transcriptomics of Ech A-treated tissues) .
How are computational tools integrated into this compound’s mechanism-of-action studies?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts Ech A’s interactions with antioxidant enzymes (e.g., SOD1) or inflammatory mediators (e.g., NF-κB) .
- Pathway enrichment analysis : Tools like DAVID or Metascape identify enriched pathways in RNA-seq datasets from Ech A-treated samples .
What methodologies assess this compound’s safety and pharmacokinetics in preclinical models?
Q. Advanced Research Focus
- Acute toxicity testing : Single-dose escalation studies in rodents (OECD 423) monitor mortality, organ weight, and hematological parameters .
- Pharmacokinetic profiling : LC-MS/MS quantifies Ech A plasma concentration over time to calculate AUC, Cmax, and half-life .
- Tissue distribution : Radiolabeled Ech A (e.g., <sup>14</sup>C) tracks accumulation in organs .
How should researchers design studies to investigate this compound’s synergy with other bioactive compounds?
Q. Advanced Research Focus
- Isobolographic analysis : Determine additive, synergistic, or antagonistic effects when combining Ech A with statins or antioxidants .
- Fractional Inhibitory Concentration (FIC) index : Evaluate combinations in microbial models (e.g., biofilm inhibition) .
- Transcriptomic profiling : RNA-seq identifies co-regulated pathways in combination therapy .
What guidelines ensure rigorous reporting of this compound research findings?
Q. Basic Research Focus
- MIAME and ARRIVE compliance : Detail experimental conditions, Ech A sources, and statistical methods .
- Chemical structure clarity : Use ChemDraw for figures, avoiding excessive numbering (e.g., "compound 4b") .
- Conflict of interest disclosure : Declare funding sources (e.g., marine bioprospecting grants) and patent filings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
